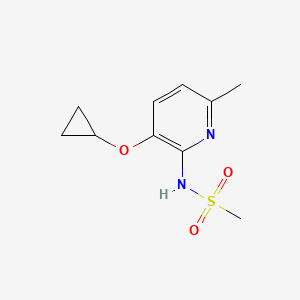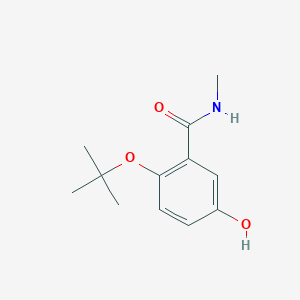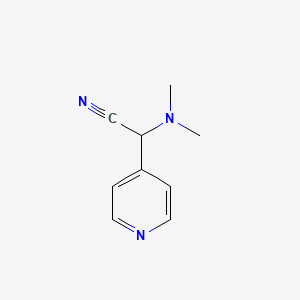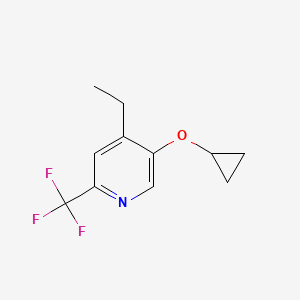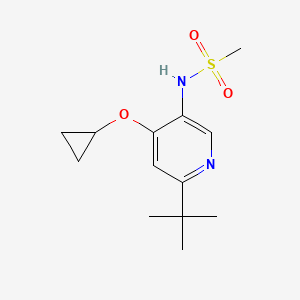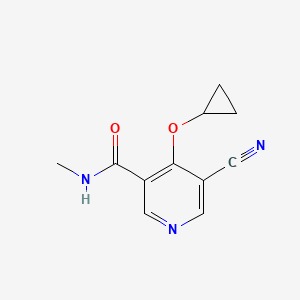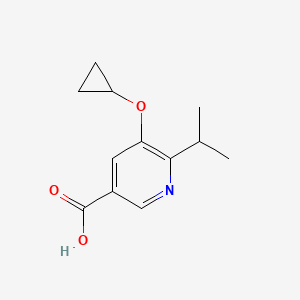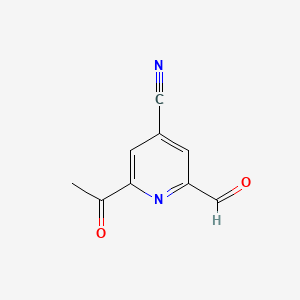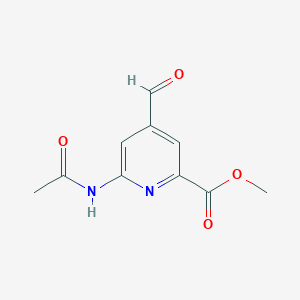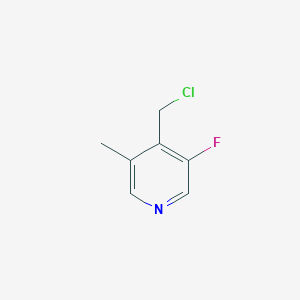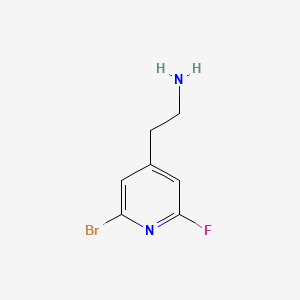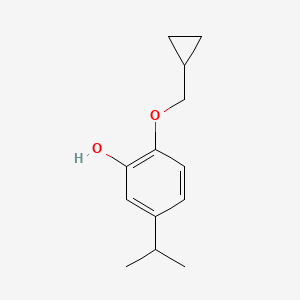
2-(Cyclopropylmethoxy)-5-isopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethoxy)-5-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclopropylmethoxy group and an isopropyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-isopropylphenol can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions. This method typically involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures, around 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2-(Cyclopropylmethoxy)-5-isopropylphenol can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The reaction is usually performed in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or hydrocarbons.
科学的研究の応用
2-(Cyclopropylmethoxy)-5-isopropylphenol has several scientific research applications:
Medicinal Chemistry: The compound can act as a bioisostere of other functional groups commonly found in bioactive molecules.
Biological Research:
作用機序
The mechanism of action of 2-(Cyclopropylmethoxy)-5-isopropylphenol involves its interaction with specific molecular targets and pathways. The cyclopropylmethoxy group and the isopropyl group may contribute to favorable interactions with biological targets, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Cyclopropylmethoxy)phenylboronic acid: This compound shares the cyclopropylmethoxy group but differs in the presence of a boronic acid group instead of an isopropyl group.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound has a similar cyclopropylmethoxy group but includes a difluoromethoxy group and a benzoic acid moiety.
Uniqueness
2-(Cyclopropylmethoxy)-5-isopropylphenol is unique due to the combination of the cyclopropylmethoxy group and the isopropyl group attached to the phenol ring. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
2-(cyclopropylmethoxy)-5-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)11-5-6-13(12(14)7-11)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
InChIキー |
KQQKLYOUDWRKHD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)OCC2CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



